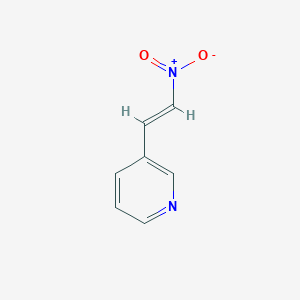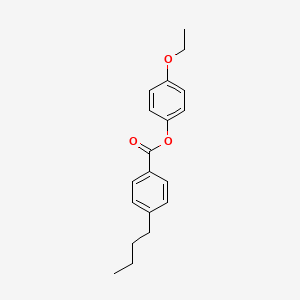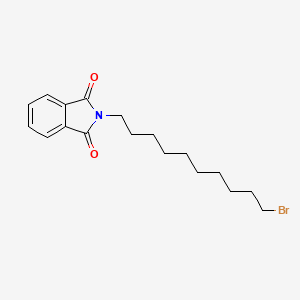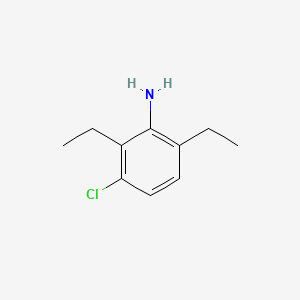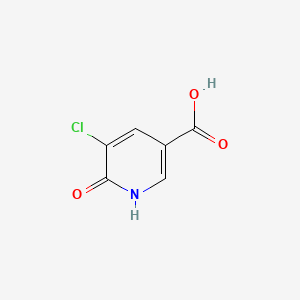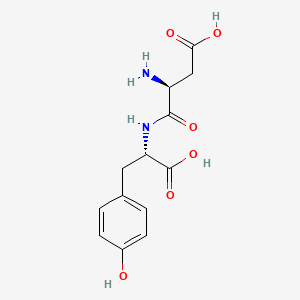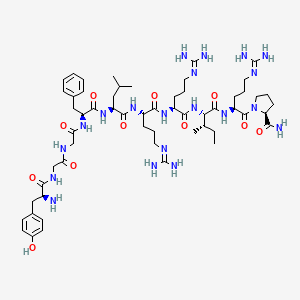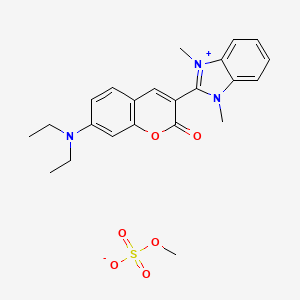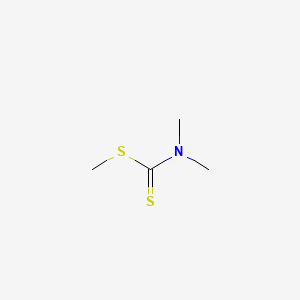
Methyl dimethyldithiocarbamate
Overview
Description
Methyl dimethyldithiocarbamate is an organosulfur compound with the formula (CH3)2NC(S)SCH3. It is one of the simplest dithiocarbamic esters. It is a white volatile solid that is poorly soluble in water but soluble in many organic solvents . It was once used as a pesticide .
Synthesis Analysis
This compound can be prepared by methylation of salts of dimethyldithiocarbamate . The reaction is as follows: (CH3)2NCS2Na + (CH3O)2SO2 → (CH3)2NC(S)SCH3 + Na[CH3OSO3]. It can also be prepared by the reaction of a tetramethyl thiuram disulfide with methyl Grignard reagents . The synthesis of dithiocarbamates can be done in a tidy environment and needs caution during their syntheses .Molecular Structure Analysis
The molecular formula of this compound is C4H9NS2 . The molar mass is 135.24 g·mol−1 .Chemical Reactions Analysis
Dithiocarbamates, including this compound, can be converted into water-soluble sodium salts in the presence of NaHCO3 prior to methylation using dimethyl sulfate .Physical And Chemical Properties Analysis
This compound is a colorless or white solid . It has a melting point of 45–47 °C (113–117 °F; 318–320 K) . It has a density of 1.1±0.1 g/cm3, a boiling point of 165.6±23.0 °C at 760 mmHg, and a vapour pressure of 1.9±0.3 mmHg at 25°C .Scientific Research Applications
Environmental Analysis
- Methyl dimethyldithiocarbamate (DMDC-methyl) is used in analytical methods for determining polycarbamate fungicides in environmental samples, especially water. A study by Hayama et al. (2007) developed a sensitive method for detecting polycarbamate in water samples, where it's converted to DMDC-methyl for measurement. This method is vital for environmental monitoring and ensuring water safety.
Agricultural Residue Analysis
- In agriculture, DMDC-methyl plays a role in analyzing pesticide residues. Research by Brandšteterová et al. (1986) highlights its use in high-performance liquid chromatography for quantifying dimethyldithiocarbamate residues in various agricultural products like strawberries and maize. This is crucial for food safety and regulatory compliance.
Molecular Structure Analysis
- The compound is also significant in studying molecular structures. Furue et al. (1970) determined the molecular structure of dimethyltin chloride N,N-dimethyldithiocarbamate using X-ray diffraction, contributing to our understanding of chemical bonding and molecular geometry in organometallic chemistry.
Vibrational Spectroscopy
- DMDC-methyl is studied in vibrational spectroscopy to understand molecular vibrations and force constants. Katsyuba et al. (1995) investigated the IR and Raman spectra of S-methyl-N,N-dimethyldithiocarbamate, providing insights into molecular dynamics and interatomic forces.
Antimicrobial Research
- In veterinary science, DMDC-methyl's analogue, Dimethyldithiocarbamate (DmDTC), showed potential as an antimicrobial agent against Aspergillus fumigatus in poultry. A study by Delap et al. (1989) demonstrated its efficacy in reducing lesion scores and inhibiting the rate of isolation of A. fumigatus.
Ecotoxicology
- The ecological impact of sodium dimethyldithiocarbamate and its micro-sized metal chelates was assessed in the study by Wang et al. (2020). Using Caenorhabditis elegans as a model organism, the study investigated the toxic effects of these compounds, important for understanding environmental risks.
Chemical Synthesis
- In chemical synthesis, DMDC-methyl is a key component. Irvine et al. (1990) explored its use in synthesizing stable ruthenium-substituted 1-azafulvene, demonstrating its versatility in organometallic chemistry.
Chemical Modification of Cellulose
- DMDC-methyl-related compounds are used in the modification of cellulose. Sirviö and Heiskanen (2017) used a reactive deep eutectic solvent containing dimethylurea to synthesize cellulose methyl carbamate, a process significant in the development of novel cellulose materials.
Safety and Hazards
Future Directions
Dithiocarbamates, including Methyl dimethyldithiocarbamate, have been used in various applications such as accelerating vulcanization, acting as flotation agents, agriculture (pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators . Future research will review papers on groups of aliphatic and aromatic dithiocarbamates and compare their anticancer activities with each other . The use of dithiocarbamate complexes in medical imaging is still at the infant stage and it needs to be further explored .
Mechanism of Action
Target of Action
Methyl dimethyldithiocarbamate is an organosulfur compound . It is primarily used as a pesticide, with a broad spectrum of activity against various plant pathogens, including fungi, bacteria, and insects . The primary targets of this compound are these pathogens, where it acts as an enzyme inhibitor .
Mode of Action
This compound interacts with its targets by exploiting its strong metal binding capacity . It binds with metal ions such as Copper (II), Iron (II), Iron (III), Cobalt (II), Manganese (II), Nickel (II), and Lead (II), acting as an enzyme inhibitor . Specifically, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the enzymes that it inhibits. By binding to metal ions, it disrupts the normal functioning of these enzymes, leading to a disruption in the biochemical pathways that they are involved in .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, biotransformation, and excretion . It is absorbed into the system where it undergoes biotransformation. This involves the generation of carbon disulfide . The metabolic pathways involved in this process lead to the excretion of the metabolites .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the targeted pathogens . By inhibiting the enzymes necessary for their survival, it effectively controls the spread of these pathogens .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, its effectiveness as a pesticide can be affected by factors such as temperature, humidity, and the presence of other chemicals in the environment . It is also worth noting that this compound is a volatile solid that is poorly soluble in water but soluble in many organic solvents .
properties
IUPAC Name |
methyl N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2/c1-5(2)4(6)7-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBZMDUHKWRYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190797 | |
| Record name | Methyl dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3735-92-0 | |
| Record name | Methyl dimethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl dimethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cystogon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dimethyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DIMETHYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKH76WPU8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Given the documented fungicidal activity of a Methyl dimethyldithiocarbamate derivative, what other applications might this compound family hold in materials science?
A1: While the provided research focuses on the synthesis and applications of this compound derivatives in organic chemistry [, ], their potential extends beyond fungicidal activity. The presence of sulfur atoms in the molecule suggests possibilities for applications in materials science. For instance:
Q2: The research highlights the thermal stability of this compound. How does this property influence its potential applications compared to other dithiocarbamates?
A2: The gas-phase pyrolysis study clearly demonstrated the high thermal stability of this compound even at temperatures up to 1404 K []. This stability offers several advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



